(5-Iodo-1-propylpyrazol-3-yl)methanol
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Overview
Description
(5-Iodo-1-propylpyrazol-3-yl)methanol is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, characterized by the presence of an iodine atom at the 5-position and a propyl group at the 1-position of the pyrazole ring, along with a methanol group at the 3-position, exhibits interesting chemical and biological properties.
Preparation Methods
The synthesis of (5-Iodo-1-propylpyrazol-3-yl)methanol typically involves the reaction of appropriate pyrazole derivatives with iodine and propylating agents under controlled conditions . The reaction conditions often include the use of solvents like tetrahydrofuran (THF), methanol, or ethanol, which influence the stability and yield of the product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(5-Iodo-1-propylpyrazol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into different reduced forms.
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
(5-Iodo-1-propylpyrazol-3-yl)methanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.
Mechanism of Action
The mechanism of action of (5-Iodo-1-propylpyrazol-3-yl)methanol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including anti-inflammatory and anticancer activities .
Comparison with Similar Compounds
Similar compounds to (5-Iodo-1-propylpyrazol-3-yl)methanol include other pyrazole derivatives, such as:
- (5-Bromo-1-propylpyrazol-3-yl)methanol
- (5-Chloro-1-propylpyrazol-3-yl)methanol
- (5-Fluoro-1-propylpyrazol-3-yl)methanol
These compounds share similar structural features but differ in the halogen atom present at the 5-position. The presence of different halogens can influence the compound’s reactivity, stability, and biological activity, making this compound unique in its specific applications and effects .
Properties
IUPAC Name |
(5-iodo-1-propylpyrazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IN2O/c1-2-3-10-7(8)4-6(5-11)9-10/h4,11H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILKAXXOPJFLMMT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=CC(=N1)CO)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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